4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one
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Description
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.482. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are GABA-ergic neurotransmission and dopamine receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system. Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).
Mode of Action
The compound interacts with its targets by influencing GABA-ergic neurotransmission and acting as a dopamine agonist . As a dopamine agonist, it stimulates the dopamine receptors in the brain, mimicking the action of dopamine. This can lead to an increase in dopaminergic activity in the brain, which is often decreased in various neurological disorders.
Biochemical Pathways
The compound affects the GABA-ergic and dopaminergic pathways . By influencing these pathways, it can affect various downstream effects such as mood regulation, motor control, and the reward system. These pathways are crucial in the functioning of the CNS and play a significant role in conditions such as depression, Parkinson’s disease, and epilepsy.
Pharmacokinetics
It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . These properties can impact the bioavailability of the compound and its metabolism within the body.
Result of Action
The compound has shown anticonvulsant and antidepressant activity in various in vivo models . It has demonstrated protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice and rats . Moreover, it has shown good antidepressant activity .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the compound’s action, efficacy, and stability. For instance, as the compound is a substrate of P-gp and inhibits several CYP enzymes, drugs that also interact with these proteins could potentially affect its pharmacokinetics .
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-16-9-20-19(12-24(27)30-22(20)10-17(16)2)14-26-7-5-25(6-8-26)13-18-3-4-21-23(11-18)29-15-28-21/h3-4,9-12H,5-8,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTYKKFCNWJASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.